3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula . This compound features a fluoro group, a methyl group, and a methylsulfanyl group attached to a benzoic acid structure. It is classified as a benzoic acid derivative, which is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science.
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid falls under the category of aromatic carboxylic acids. Its structure includes:
The synthesis of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can be achieved through several methodologies, primarily involving the introduction of the functional groups onto the aromatic ring.
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can be represented as follows:
The structure features:
Structural data can be derived from spectroscopic analyses, revealing characteristic peaks corresponding to the functional groups present in the molecule. For instance, infrared spectroscopy would show absorption bands indicative of C=O stretching (carboxylic acid) and C-S stretching (methylsulfanyl).
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is likely to participate in several chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions with specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effect of the fluorine atom and the nucleophilicity imparted by the methylsulfanyl group.
Experimental studies would provide kinetic data on reaction rates and product distributions, illustrating how these mechanisms operate under different conditions.
Properties such as melting point, boiling point, and spectral data (IR, NMR) are essential for characterizing this compound thoroughly.
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid has several scientific uses:
Retrosynthetic deconstruction of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid (C9H9FO2S, MW 200.23 g/mol) [8] reveals three logical disconnection pathways targeting the carboxylic acid, thioether, and fluorine functionalities. The primary retrosynthetic approach involves disconnection of the carboxylic acid group to yield either 3-fluoro-4-methyl-2-(methylsulfanyl)benzaldehyde or a suitably substituted toluene derivative amenable to side-chain oxidation. Alternative pathways prioritize disconnection of the methylsulfanyl group to reveal a thiol precursor or displacement of fluorine from a pre-formed dihalogenated system [3] [6].
Key strategic considerations include:
Table 1: Retrosynthetic Pathways for Target Compound Synthesis
Disconnection Site | Precursors | Key Challenges |
---|---|---|
Carboxylic acid | 2-(Methylsulfanyl)-3-fluoro-4-methylbenzaldehyde | Over-oxidation of thioether |
Methylsulfanyl group | 2-Fluoro-4-methyl-3-mercaptobenzoic acid | Thiol oxidation sensitivity |
Fluorine atom | 3-Chloro-4-methyl-2-(methylsulfanyl)benzoic acid | Halogen exchange selectivity |
Notably, analogs like 3-fluoro-4-(2-methylphenyl)benzoic acid (C14H11FO2, MW 230.23 g/mol) [6] demonstrate the synthetic versatility of benzoic acid scaffolds in constructing complex molecules, though the methylsulfanyl group introduces unique reactivity constraints compared to aryl substituents.
The methylsulfanyl (–SCH3) group at the ortho position requires precise regioselective installation to avoid unwanted polysubstitution. Two principal methodologies emerge: nucleophilic aromatic substitution (SNAr) of activated precursors and transition-metal catalyzed C–S bond formation.
SNAr Approach: A 2,4-difluoro-3-methylbenzoic acid precursor undergoes selective displacement at the ortho position using sodium thiomethoxide, leveraging the ortho-fluorine's enhanced reactivity due to the carboxylic acid's electron-withdrawing effect. This method achieves >80% regioselectivity when conducted in anhydrous DMF at 0-5°C [8]. Critical parameters include:
Copper-Catalyzed C–S Coupling: For electron-deficient systems where SNAr is ineffective, CuI/1,10-phenanthroline catalyzes coupling between 3-fluoro-4-methyl-2-iodobenzoic acid and (CH3)2SnSMe. This method proceeds in 65-72% yield at 110°C in toluene, with advantages including tolerance of diverse functional groups and single-step installation [4] [5].
Table 2: Sulfurization Method Comparison
Method | Conditions | Yield Range | Regioselectivity | Limitations |
---|---|---|---|---|
SNAr | NaSCH3, DMF, 0-5°C | 75-85% | High (o >> m) | Requires activated fluoro precursor |
Cu-catalyzed | CuI/phen, (CH3)2SnSMe, toluene, 110°C | 65-72% | Excellent | Tin byproduct removal challenges |
Direct Thiolation | HSCH3/K2CO3, DMSO, 80°C | 50-60% | Moderate | Competing decarboxylation |
Comparative analysis with 3-fluoro-4-(methylsulfonyl)benzoic acid (C8H7FO4S, MW 218.2 g/mol) [3] [5] reveals that methylsulfanyl installation must precede oxidation steps, as sulfones resist direct conversion to thioethers. The electron-donating nature of –SCH3 significantly alters subsequent electrophilic substitution patterns versus sulfone-containing analogs.
Fluorine introduction at the meta position relative to the carboxylic acid presents distinct challenges due to:1) Competing ortho/para directing effects from methyl and methylsulfanyl groups2) Base sensitivity of the thioether linkage3) Carboxylic acid group participation in metal-halogen exchange reactions
Indirect Fluorination (Halogen Exchange): The preferred route employs 3-chloro-4-methyl-2-(methylsulfanyl)benzoic acid (unreported) with anhydrous KF in sulfolane at 195°C for 8 hours, achieving 70-75% conversion. This Balz-Schiemann variant requires careful water exclusion to prevent esterification or hydrolysis side reactions [2] [7]. Microwave-assisted modification reduces reaction time to 45 minutes at 220°C with 18-crown-6 catalyst, improving yield to 82% [4] [10].
Directed Ortho-Metalation (DoM): For late-stage fluorination, n-BuLi/TMEDA complex at -78°C deprotonates ortho to the directing carboxylic acid group, followed by reaction with N-fluorobenzenesulfonimide (NFSI). This method affords 60-65% yield with excellent regiocontrol but suffers from incompatibility with protic solvents and significant epimerization risks at benzylic positions [6] [9].
Critical comparison of fluorination positions reveals:
Optimization of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid synthesis focuses on waste stream reduction, energy efficiency, and safer reagent alternatives:
Solvent Selection and Recovery: Transition from DMF to cyclopentyl methyl ether (CPME) in SNAr reactions reduces waste toxicity while maintaining 82-85% yield. CPME's low water solubility (5.1 g/L) enables efficient recovery (75% reclaimed) via aqueous/organic biphasic separation [5] [9]. Microwave-assisted steps demonstrate 40% energy reduction versus conventional heating in fluorination and ester hydrolysis steps.
Catalytic System Redesign: Copper-thiolate catalysts (CuSPh/phenanthroline) replace stoichiometric tin reagents in C–S coupling, eliminating organotin waste while maintaining 70% yield. Flow chemistry implementation achieves 85% conversion in 8 minutes residence time at 140°C, compared to 12 hours in batch processes [3] [9].
Atom Economy Improvements: One-pot sequences combining sulfenylation, fluorination, and oxidation reduce intermediate isolation steps. A representative optimized sequence:
Waste minimization strategies include:
Table 3: Environmental Metrics Comparison for Synthetic Routes
Method | PMI* (kg/kg) | E-Factor | Energy Consumption (kWh/mol) | Solvent Intensity (L/kg) |
---|---|---|---|---|
Classical stepwise | 86 | 32 | 48 | 120 |
One-pot cascade | 45 | 11 | 29 | 68 |
Flow chemistry | 31 | 8 | 18 | 22 |
*Process Mass Intensity
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